8-(4-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane
Overview
Description
8-(4-fluorobenzyl)-1,4-dioxa-8-azaspiro[45]decane is a spiro compound characterized by its unique bicyclic structure, which includes a spiro junction connecting two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spiro compound .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using commercially available reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves stirring the reactants at elevated temperatures, followed by purification through recrystallization .
Chemical Reactions Analysis
Types of Reactions
8-(4-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
8-(4-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential biological activity.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione
- 1,3,8-triazaspiro[4.5]decane-2,4-dione
Uniqueness
8-(4-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its specific spiro structure and the presence of the fluorobenzyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
8-[(4-fluorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c15-13-3-1-12(2-4-13)11-16-7-5-14(6-8-16)17-9-10-18-14/h1-4H,5-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBIQHYELNSBMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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